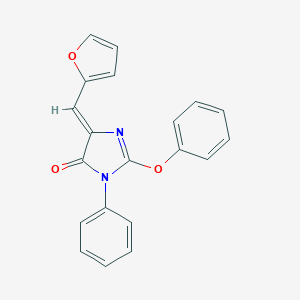
5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as FPhC1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not entirely understood. However, studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a role in the development of inflammatory diseases. This compound has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using 5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its potent anti-inflammatory effects. This compound has been shown to be effective in reducing inflammation both in vitro and in vivo. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.
将来の方向性
There are several future directions for research involving 5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one. One of the significant areas of research is its potential as a therapeutic agent for the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, studies are needed to investigate the potential side effects of this compound and its long-term safety profile. Finally, further research is needed to explore the potential applications of this compound in other fields, such as cancer research and drug delivery systems.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its potent anti-inflammatory effects make it a potential therapeutic agent for the treatment of inflammatory diseases. Further research is needed to determine the optimal dosage and administration route for this compound and to investigate its long-term safety profile. Additionally, further research is needed to explore its potential applications in other fields.
合成法
5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be synthesized through a multistep reaction involving the condensation of 2-phenyl-2-oxazoline with 2-furylcarboxaldehyde, followed by the reaction of the resulting product with phenoxyacetic acid and ammonium acetate. The final product is obtained through a cyclization reaction using acetic anhydride and hydrochloric acid.
科学的研究の応用
5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been the subject of scientific research due to its potential applications in various fields. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound has potent anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
特性
分子式 |
C20H14N2O3 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
(5Z)-5-(furan-2-ylmethylidene)-2-phenoxy-3-phenylimidazol-4-one |
InChI |
InChI=1S/C20H14N2O3/c23-19-18(14-17-12-7-13-24-17)21-20(25-16-10-5-2-6-11-16)22(19)15-8-3-1-4-9-15/h1-14H/b18-14- |
InChIキー |
PBJVIXZEHLNUIK-JXAWBTAJSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/N=C2OC4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)N=C2OC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)N=C2OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-imino-2-isopropyl-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295824.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295825.png)
![4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B295827.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295828.png)
![(6Z)-5-imino-2-isopropyl-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295829.png)
![5-imino-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295832.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
